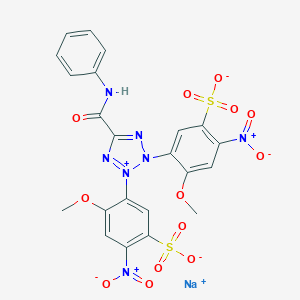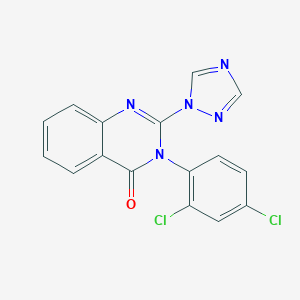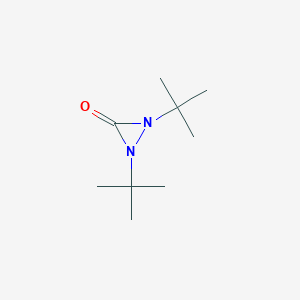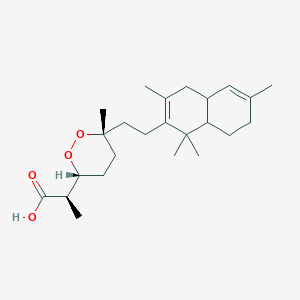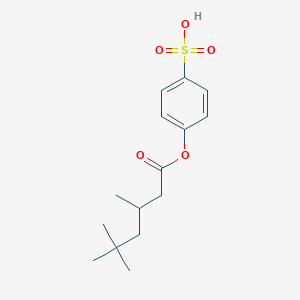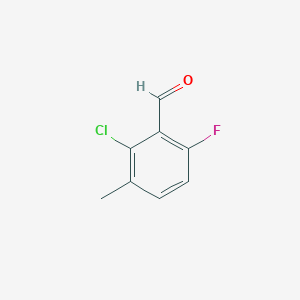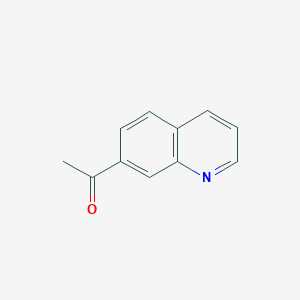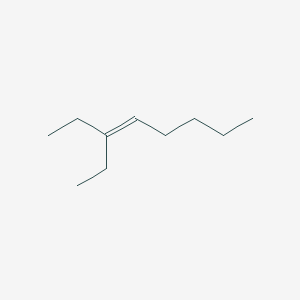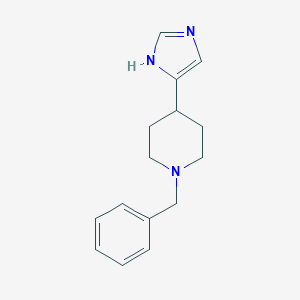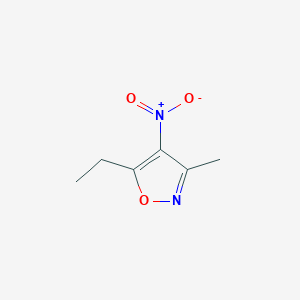
5-(2-Ethylsulfanylpropyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione
Descripción general
Descripción
5-(2-Ethylsulfanylpropyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as ESPP and belongs to the family of cyclic beta-diketones. ESPP is a yellow crystalline solid that has a molecular formula of C13H20O3S and a molecular weight of 260.36 g/mol.
Aplicaciones Científicas De Investigación
Herbicide in Agriculture
Sethoxydim is primarily used as a herbicide in agriculture. It’s effective against grasses that are actively growing at the 1-6 leaf stage .
Selective Weed Control
One of the key features of Sethoxydim is its selectivity. It’s used for controlling specific types of weeds in crops like soybeans, peanuts, alfalfa, beans, peas, tomatoes, cucumber, broccoli, stone fruits, and sethoxydim-resistant corn .
Metabolism Study in Plants
Sethoxydim is used in scientific research to study plant metabolism. It’s rapidly metabolized by various plants, and the study of its metabolites can provide insights into plant biochemistry .
Study of Non-Biological Transformations
Sethoxydim undergoes rapid decomposition in the presence of water to form more polar products. This property is used in studies focusing on non-biological transformations .
Analytical Techniques Development
The compound is used in the development of analytical techniques. For instance, a method was developed for the quantitative determination of trace levels of Sethoxydim and its metabolites in an aqueous solution using reversed-phase high-performance liquid chromatography (HPLC) .
Study of Herbicide Resistance
Sethoxydim is used in studies focusing on herbicide resistance. Understanding how plants develop resistance to herbicides like Sethoxydim can help in developing new strategies for weed control .
Propiedades
IUPAC Name |
5-(2-ethylsulfanylpropyl)-2-(1-hydroxypropylidene)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-4-11(15)14-12(16)7-10(8-13(14)17)6-9(3)18-5-2/h9-10,15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZGNKKFOCTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=O)CC(CC1=O)CC(C)SCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



